molecular formula C15H18N4O B14132374 3-Methyl-1-phenyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde

3-Methyl-1-phenyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B14132374
M. Wt: 270.33 g/mol
InChI Key: GQBWMQRANBCKHR-UHFFFAOYSA-N
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Description

3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a methyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the piperazine moiety and the aldehyde group. The reaction conditions often involve the use of acid catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of cost-effective starting materials like phenylhydrazine and ethyl acetoacetate, along with efficient reaction conditions, makes the process suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is unique due to its combination of a pyrazole ring with a piperazine moiety and an aldehyde group. This structural arrangement provides a versatile platform for further chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

3-methyl-1-phenyl-5-piperazin-1-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C15H18N4O/c1-12-14(11-20)15(18-9-7-16-8-10-18)19(17-12)13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3

InChI Key

GQBWMQRANBCKHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCNCC2)C3=CC=CC=C3

Origin of Product

United States

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